2-(2-chlorostyryl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole
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Overview
Description
2-(2-chlorostyryl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class. This compound is characterized by the presence of a benzimidazole core substituted with a 2-chlorostyryl group and a 3-fluorobenzyl group. Benzimidazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorostyryl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.
Introduction of the 2-chlorostyryl group: This step involves the reaction of the benzimidazole core with 2-chlorostyrene in the presence of a base such as potassium carbonate.
Attachment of the 3-fluorobenzyl group: The final step involves the alkylation of the benzimidazole derivative with 3-fluorobenzyl chloride in the presence of a base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorostyryl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic and styryl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of benzimidazole derivatives with oxidized functional groups.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of substituted benzimidazole derivatives with various functional groups.
Scientific Research Applications
2-(2-chlorostyryl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-chlorostyryl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-chlorostyryl)-1H-benzimidazole
- 1-(3-fluorobenzyl)-1H-benzimidazole
- 2-(2-chlorostyryl)-1-(4-fluorobenzyl)-1H-1,3-benzimidazole
Uniqueness
2-(2-chlorostyryl)-1-(3-fluorobenzyl)-1H-1,3-benzimidazole is unique due to the specific combination of the 2-chlorostyryl and 3-fluorobenzyl groups on the benzimidazole core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-[(E)-2-(2-chlorophenyl)ethenyl]-1-[(3-fluorophenyl)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClFN2/c23-19-9-2-1-7-17(19)12-13-22-25-20-10-3-4-11-21(20)26(22)15-16-6-5-8-18(24)14-16/h1-14H,15H2/b13-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRILPPLBMKRYJC-OUKQBFOZSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C2=NC3=CC=CC=C3N2CC4=CC(=CC=C4)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClFN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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